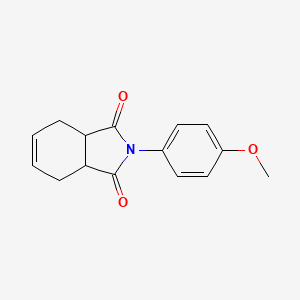

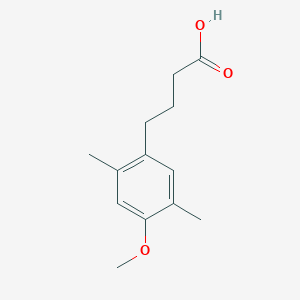

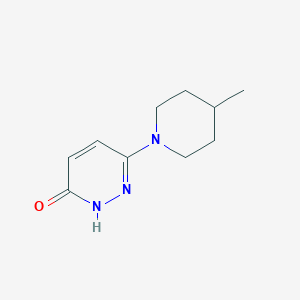

2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Phosphodiesterase and Serotonin Receptor Affinity

Isoindole-1,3-dione derivatives have been investigated for their potential as antipsychotics, particularly targeting phosphodiesterase 10A (PDE10A) and serotonin receptors. A study by Czopek et al. (2020) synthesized a series of compounds from 4-methoxy-1H-isoindole-1,3(2H)-dione, revealing that certain derivatives exhibit significant PDE10A-inhibiting properties and affinity for 5-HT1A and 5-HT7 receptors. These findings suggest potential applications in developing new treatments for psychiatric disorders (Czopek et al., 2020).

Structural Analysis

Isoindoline-1,3-dione derivatives have also been analyzed for their crystal and molecular structures. Duru et al. (2018) synthesized 2-(4-ethoxyphenyl)isoindoline-1,3-dione and characterized its structure using X-ray single-crystal diffraction. The study provides valuable insights into the compound's molecular arrangement and interactions, which are crucial for understanding its chemical behavior and potential applications in material science (Duru et al., 2018).

Tubulin Polymerization Inhibition

Methoxy-substituted derivatives of isoindole have been evaluated for their ability to inhibit tubulin polymerization, a mechanism relevant to the development of anticancer agents. A study highlighted the cytostatic activity of these compounds in human breast cancer cells, indicating their potential in cancer research (Gastpar et al., 1998).

Photophysical Properties

The photophysical properties of isoindole derivatives have been extensively studied, with implications for the development of fluorescent materials. Deshmukh and Sekar (2015) explored the excited-state intramolecular proton transfer (ESIPT) chromophores derived from isoindole, revealing their potential as fluorescent dyes with applications in sensing and imaging (Deshmukh & Sekar, 2015).

Novel Synthesis Approaches

Research on isoindole-1,3-diones also focuses on novel synthesis methods to access structurally diverse derivatives with various applications. Mane, Katagi, and Melavanki (2019) reported the synthesis of novel acridin-isoindoline-1,3-dione derivatives, examining their photophysical and thermal properties. Such studies contribute to the development of new materials with potential optoelectronic applications (Mane et al., 2019).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with aralkylamine dehydrogenase light chain and heavy chain in alcaligenes faecalis .

Biochemical Pathways

Similar compounds have been found to influence various pathways, including those involved in cellular metabolism and signal transduction .

Result of Action

Similar compounds have been found to exhibit various biological activities, including antimicrobial and antiproliferative effects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-19-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15(16)18/h2-3,6-9,12-13H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHYVLMORSICGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3CC=CCC3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2464233.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2464234.png)

![N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-3-formyl-1H-indole-6-carboxamide](/img/structure/B2464244.png)

![N-(2-((1H-benzo[d]imidazol-2-yl)amino)-2-oxoethyl)-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B2464248.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2464255.png)